molecular formula C13H12BrN5O B5890217 3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone

3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone

Cat. No.: B5890217
M. Wt: 334.17 g/mol
InChI Key: GVTQKHIUISZRFU-UHFFFAOYSA-N
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Description

3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: Starting with an appropriate precursor, the pyrazole ring is synthesized through cyclization reactions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Quinazolinone formation: The brominated pyrazole is reacted with an anthranilic acid derivative under specific conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions may target the quinazolinone core or the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide, amines, or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine site.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone
  • 3-amino-2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone
  • 3-amino-2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone

Uniqueness

3-amino-2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the ethyl group on the pyrazole ring may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-amino-2-(4-bromo-1-ethylpyrazol-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O/c1-2-18-7-9(14)11(17-18)12-16-10-6-4-3-5-8(10)13(20)19(12)15/h3-7H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQKHIUISZRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC3=CC=CC=C3C(=O)N2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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